Bivalirudin Impurity 1
Description
Categories of Impurities in Peptide Drugs
Impurities in therapeutic peptides are generally classified into three main categories based on their origin.
Process-related impurities are substances introduced during the manufacturing process. biopharmaspec.com For synthetic peptides like Bivalirudin (B194457), which are often produced using Solid-Phase Peptide Synthesis (SPPS), these impurities are a significant concern. nih.govresearchgate.net
Common process-related impurities include:
Deletion and Insertion Products: Inefficient steps during SPPS can lead to the accidental omission (deletion) or addition (insertion) of amino acid residues in the peptide chain. nih.gov For instance, using a protected tetramer like Fmoc-Gly-Gly-Gly-Gly-OH during the synthesis of Bivalirudin helps to minimize the addition or deletion of glycine (B1666218) residues. cpcscientific.com
Racemization Products: Amino acids can undergo racemization (conversion from one stereoisomer, e.g., L-amino acid, to its D-isomer), particularly during the deprotection steps of SPPS. nih.govcreative-peptides.com This results in diastereomeric impurities that have the same mass as the parent peptide but different spatial arrangements, which can be challenging to separate. creative-peptides.com
Incompletely Deprotected Products: The side chains of certain amino acids are protected by chemical groups during synthesis. If these protecting groups are not completely removed during the final cleavage step, it results in peptide-protection adducts. nih.gov
Reagent- and Solvent-Related Impurities: Residual solvents, reagents, or by-products from the synthesis can remain in the final product. daicelpharmastandards.com This also includes unwanted counter-ions, such as trifluoroacetate, that may originate from the synthesis or purification steps. nih.gov
Degradation products result from the chemical breakdown of the peptide over time. outsourcedpharma.com This degradation can occur during manufacturing, but also during storage, and is influenced by factors such as temperature, pH, light, and oxygen exposure. creative-peptides.com
Key degradation pathways for peptides include:
Deamidation: This involves the removal of an amide group, typically from asparagine (Asn) or glutamine (Gln) residues. veeprho.comsigmaaldrich.com The asparagine residue is particularly susceptible and can form a cyclic succinimide (B58015) intermediate, which then hydrolyzes to form either an aspartic acid (Asp) or an isoaspartic acid (iso-Asp) residue. creative-peptides.comsigmaaldrich.com This results in an impurity with a mass increase of approximately 1 Dalton. creative-peptides.com
Hydrolysis: The cleavage of peptide bonds can occur due to reactions with water, a process often accelerated by high temperatures or extreme pH levels. veeprho.comnih.gov This leads to the formation of truncated peptide fragments.
Oxidation: Amino acid residues such as methionine (Met), cysteine (Cys), and tyrosine (Tyr) are susceptible to oxidation. creative-peptides.comsigmaaldrich.com This can be a significant issue during the handling and storage of the peptide. creative-peptides.com
Impurities can also originate from the starting materials used in the synthesis. biopharmaspec.com The quality of the amino acid building blocks is crucial for the purity of the final peptide. outsourcedpharma.compolypeptide.com These impurities can include stereoisomers (D-isomers) within the L-amino acid raw materials or other chemical contaminants. outsourcedpharma.combiopharmaspec.com Solvents and other reagents used during production must also be of high purity to prevent the introduction of contaminants like heavy metals or residual solvents into the final drug substance. biopharmaspec.compolypeptide.com
Specific Examples of Bivalirudin-Related Impurities Relevant to Impurity 1 Studies
The analysis of Bivalirudin reveals several specific impurities that are critical to monitor. These are primarily products of deamidation and truncation.
One of the most significant impurities in Bivalirudin is [Asp9]-Bivalirudin. researchgate.netsielc.com It is formed by the deamidation of the asparagine residue at position 9 (Asn9) of the Bivalirudin peptide sequence. google.com This impurity is known to be both a process-related impurity and a degradation product, with its formation increasing with higher water content. researchgate.net
The deamidation of Asn9 is not a simple conversion. It proceeds through a cyclic succinimide intermediate, and its subsequent hydrolysis can yield two different isomers:
Alpha-Asp9 ([α-Asp9]-Bivalirudin): The normal aspartic acid form.
Beta-Asp9 ([β-Asp9]-Bivalirudin): The isoaspartic acid form, where the peptide backbone continues through the side-chain carboxyl group of the aspartic acid residue. clearsynth.com
Both alpha and beta isomers are challenging impurities that require sophisticated analytical methods for separation and quantification. clearsynth.comclearsynth.comsimsonpharma.comiosrjournals.org
Interactive Table: Deamidation Impurities of Bivalirudin
| Impurity Name | Parent Compound | Type | Description | Molecular Formula | Molecular Weight ( g/mol ) |
| [Asp9]-Bivalirudin | Bivalirudin | Deamidation | Result of deamidation of the Asn9 residue. researchgate.net | C98H137N23O34 | 2181.27 pharmaffiliates.com |
| [α-Asp9]-Bivalirudin | Bivalirudin | Deamidation Isomer | The "normal" aspartic acid isomer formed from Asn9 deamidation. simsonpharma.com | C98H137N23O34 | 2181.27 simsonpharma.com |
| [β-Asp9]-Bivalirudin | Bivalirudin | Deamidation Isomer | The isoaspartic acid isomer formed from Asn9 deamidation. clearsynth.comclearsynth.com | C98H137N23O34 | 2181.27 clearsynth.com |
Truncated impurities are peptide fragments that result from the cleavage of the full-length Bivalirudin chain. daicelpharmastandards.com These are often products of hydrolysis. veeprho.com A notable example is [12-20]-Bivalirudin , which is recognized as a Bivalirudin-related impurity by the United States Pharmacopeia (USP). usp.org This fragment consists of the amino acid sequence from position 12 (Phenylalanine) to position 20 (Leucine) of the parent molecule. synzeal.com
Interactive Table: Truncation Impurities of Bivalirudin
| Impurity Name | Parent Compound | Type | Description | Molecular Formula | Molecular Weight ( g/mol ) |
| [12-20]-Bivalirudin | Bivalirudin | Truncation | A peptide fragment containing residues 12 through 20 of Bivalirudin. daicelpharmastandards.comsynzeal.com | C55H77N9O19 | 1168.25 pharmaffiliates.com |
| [1-11]-Bivalirudin | Bivalirudin | Truncation | A peptide fragment containing residues 1 through 11 of Bivalirudin. usp.org | C43H63N15O15 | 1030.07 daicelpharmastandards.com |
Properties
CAS No. |
72378-50-8 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Classification and Nature of Bivalirudin Impurities
Specific Examples of Bivalirudin-Related Impurities Relevant to Impurity 1 Studies
Glycine (B1666218) Deletion/Insertion Variants (e.g., Des-Glycine, Plus-Glycine)
During the solid-phase synthesis of bivalirudin (B194457), which contains a poly-glycine sequence (Gly-Gly-Gly-Gly), impurities related to the addition or deletion of glycine residues can form. rsc.orgcpcscientific.comgoogle.com These are among the potential process-related impurities. nih.gov
Des-Glycine (DG) Bivalirudin : This impurity results from the deletion of a glycine residue from the poly-glycine chain between positions 4 and 9. rsc.orgnih.gov Its molecular weight is 2123.23 Da. iosrjournals.org The similar polarity of Des-Glycine bivalirudin to the parent compound complicates purification, often leading to co-elution during High-Performance Liquid Chromatography (HPLC). cpcscientific.com
Plus-Glycine (PG) Bivalirudin : This impurity arises from the unintended addition of one or more glycine residues to the bivalirudin amino acid sequence. google.com This can occur near the normal glycine residues. google.com Its molecular weight is 2237.34 Da. iosrjournals.org Like the Des-Glycine variant, Plus-Glycine bivalirudin is difficult to separate from the main peptide due to its similar polarity. cpcscientific.comgoogle.com
To minimize the formation of these glycine-related impurities, synthetic strategies have been developed, such as using a protected tetramer, Fmoc-Gly-Gly-Gly-Gly-OH, during synthesis. cpcscientific.com
Table 1: Glycine Deletion/Insertion Variants of Bivalirudin
| Impurity Name | Description | Molecular Weight (Da) |
| Des-Glycine (DG) Bivalirudin | Deletion of one glycine residue. | 2123.23 iosrjournals.org |
| Plus-Glycine (PG) Bivalirudin | Addition of one glycine residue. | 2237.34 iosrjournals.org |
Isomeric Impurities (e.g., D-Phe12-bivalirudin, Diastereomers, Racemerization Products)
Isomeric impurities are molecules that have the same chemical formula as bivalirudin but a different spatial arrangement of atoms. These can form during synthesis or upon storage.
D-Phe12-bivalirudin : This is a significant impurity where the L-phenylalanine at position 12 isomerizes to its D-isomer. google.comresearchgate.net This diastereomer is a known process impurity. google.comresearchgate.net Specific modifications in the synthetic coupling reactions have been developed to reduce the level of D-Phe12-bivalirudin formation. researchgate.netresearchgate.net HPLC methods using an acid gradient have been developed to accurately quantify the levels of D-Phe12-bivalirudin. researchgate.net
Diastereomers and Racemerization Products : Bivalirudin can form a mixture of three diastereomers. researchgate.net Racemization can also occur, particularly involving the L-Asp-cycloimido peptide intermediate, which can lead to the formation of a D-enantiomer. Subsequent hydrolysis can result in peptides containing D-Asp and D-isoAsp. google.comgoogle.com
Table 2: Isomeric Impurities of Bivalirudin
| Impurity Name | Description |
| D-Phe12-bivalirudin | Isomerization of L-phenylalanine to D-phenylalanine at position 12. google.comresearchgate.net |
| Diastereomers | Different spatial arrangements of atoms. researchgate.net |
| Racemerization Products | Formation of enantiomers, such as D-Asp and D-isoAsp containing peptides. google.comgoogle.com |
Cycloimido Analogs (e.g., [11-12]-cycloimido bivalirudin, [9-10]-cycloimido bivalirudin analogs)
Cycloimido analogs are degradation products formed through an intramolecular cyclization reaction, typically involving asparagine or aspartic acid residues.
[9-10]-cycloimido bivalirudin : Bivalirudin is susceptible to deamidation at the Asn9-Gly10 sequence, which can form a [9-10]-cycloimido bivalirudin intermediate. google.com This succinimide (B58015) intermediate can then undergo hydrolysis to form Asp9-bivalirudin and isoAsp9-bivalirudin. google.com The formation of this impurity is a known degradation pathway. google.comresearchgate.net The rate of its formation is influenced by pH, with ready-to-use formulations aiming to control pH to keep the level of this impurity low during storage. google.comgoogleapis.com
[11-12]-cycloimido bivalirudin : This analog is another potential degradation product. google.com The rate of its formation and subsequent hydrolysis can be slowed by the use of stabilizing agents in formulations. google.comgoogle.com Similar to the [9-10] analog, its formation is a stability concern, and its levels are monitored in ready-to-use solutions. google.comgoogleapis.com
Table 4: Cycloimido Analogs of Bivalirudin
| Impurity Name | Formation Pathway |
| [9-10]-cycloimido bivalirudin | Deamidation of the Asn9-Gly10 residue pair to form a succinimide intermediate. google.com |
| [11-12]-cycloimido bivalirudin | Formation of a cycloimido analog involving the Asp11-Phe12 sequence. google.comgoogle.com |
Mechanisms of Formation for Bivalirudin Impurity 1
Impurities Arising from Peptide Synthesis Methodologies
The synthesis of a peptide as complex as bivalirudin (B194457) is a challenging process, and impurities can be introduced at various stages. The choice of synthesis methodology—solid-phase, solution-phase, or a hybrid approach—significantly influences the impurity profile of the final product.
Solid-phase peptide synthesis (SPPS) is a common method for producing peptides, but it is not without its drawbacks, which can lead to the generation of several types of impurities.
Amino Acid Deletion and Insertion: During the sequential addition of amino acids, incomplete coupling or deprotection steps can lead to the deletion of one or more amino acid residues from the final peptide chain. An example of such an impurity is [Des-Gly5]-Bivalirudin , where a glycine (B1666218) residue at position 5 is missing. pharmaffiliates.com Conversely, the unintentional double addition of an amino acid can result in insertion impurities, such as Plus-Gly , where an extra glycine residue is incorporated. google.com The presence of multiple glycine residues in the bivalirudin sequence can make the separation of these deletion and insertion impurities particularly challenging due to their similar polarities. cpcscientific.com To mitigate this, a protected tetramer, Fmoc-Gly-Gly-Gly-Gly-OH, can be used to reduce the likelihood of glycine addition or deletion. cpcscientific.com
Truncated Peptides: Premature termination of the peptide chain elongation results in truncated peptides. These impurities lack a portion of the full amino acid sequence. An example is Bivalirudin (12-20) , a fragment containing only the amino acid residues from position 12 to 20. daicelpharmastandards.compharmaffiliates.com
Racemization: The chiral integrity of the amino acids is crucial for the biological activity of the peptide. During synthesis, however, the L-amino acids can be converted to their D-isomers, a process known as racemization. This can be influenced by the coupling reagents and other reaction conditions. An example of a racemization impurity is D-Phe12-bivalirudin , where the L-phenylalanine at position 12 has been isomerized to D-phenylalanine. researchgate.netgoogle.com
Solution-phase peptide synthesis, while scalable, also presents opportunities for impurity formation. In this method, peptide fragments are synthesized in solution and then coupled together. cpcscientific.com Impurities can arise from incomplete coupling of these fragments or from side reactions occurring during the synthesis and purification steps. For instance, the use of coupling reagents like DCC/HOBt, while cost-effective, can lead to the formation of by-products if the reaction is not carefully controlled. cpcscientific.com
Hybrid synthesis methods combine the advantages of both solid-phase and solution-phase techniques. In one such approach, protected peptide fragments are synthesized on a solid support and then cleaved and coupled in solution. cpcscientific.com While this can improve efficiency, it can also introduce a unique set of impurities. For example, if the coupling of the fragments is not complete, this can lead to the presence of unreacted fragments as impurities in the final product. cpcscientific.com A key impurity that is monitored in these processes is [Asp9-Bivalirudin] , with specific limits set for its presence. cpcscientific.comgoogle.com
The choice of coupling reagents and protecting groups is critical in minimizing impurity formation. Coupling reagents are used to facilitate the formation of the peptide bond between amino acids. Aggressive coupling reagents can lead to side reactions, including racemization. researchgate.net Protecting groups are used to mask reactive functional groups on the amino acids to prevent unwanted side reactions. google.com However, the process of removing these protecting groups, known as deprotection, can also be a source of impurities. Harsh acidic conditions used for cleavage from some resins can lead to the modification of sensitive amino acids. cpcscientific.com For example, strong acids can cause alkylation of aromatic rings, particularly affecting tyrosine residues in bivalirudin. cpcscientific.com The selection of milder cleavage conditions, such as using a 2-Cl-Trt-Cl resin, can help to minimize these side reactions. google.com
Impurities from Degradation Pathways
Bivalirudin can also degrade over time, leading to the formation of impurities. This degradation can occur during storage or in solution.
Hydrolytic degradation involves the reaction of the peptide with water, leading to the cleavage of peptide bonds or the modification of amino acid side chains.
Deamidation: One of the most common degradation pathways for peptides containing asparagine or glutamine is deamidation. In the case of bivalirudin, the asparagine residue at position 9 is susceptible to deamidation, where the side-chain amide group is hydrolyzed to a carboxylic acid. This results in the formation of [Asp9]-Bivalirudin] . pharmaffiliates.comresearchgate.netgoogle.com This impurity is both a process impurity and a degradation product. researchgate.net The rate of deamidation can be influenced by factors such as pH and temperature.
Peptide Bond Cleavage: The peptide bonds that form the backbone of the bivalirudin molecule can also be cleaved through hydrolysis. This results in the formation of truncated peptide fragments. For example, hydrolysis at the Pro2-Arg3 bond can lead to the formation of smaller peptide impurities. fda.gov Other examples of hydrolytic cleavage products include [1-11]-Bivalirudin and [12-20]-Bivalirudin . daicelpharmastandards.comfda.gov
Data Tables
Table 1: Common Bivalirudin Impurities and their Formation
| Impurity Name | Type | Formation Pathway |
| [Des-Gly5]-Bivalirudin | Deletion | Solid-Phase Peptide Synthesis |
| Plus-Gly | Insertion | Solid-Phase Peptide Synthesis |
| Bivalirudin (12-20) | Truncated | Solid-Phase Peptide Synthesis, Hydrolytic Degradation |
| D-Phe12-bivalirudin | Racemization | Solid-Phase Peptide Synthesis |
| [Asp9]-Bivalirudin | Deamidation | Hybrid Synthesis, Hydrolytic Degradation |
| [1-11]-Bivalirudin | Truncated | Hydrolytic Degradation |
Oxidative Degradation
Oxidative degradation is a potential pathway for the formation of impurities in peptide-based pharmaceuticals like bivalirudin. While specific details on the oxidative degradation of Bivalirudin Impurity 1 are not extensively documented in the provided search results, it is known that peptide drugs are susceptible to oxidation, which can lead to the formation of various degradation products. researchgate.netdaicelpharmastandards.com The manufacturing process of bivalirudin has been refined to minimize impurities, including those that could arise from oxidative processes. researchgate.net
Isomerization Reactions
Isomerization is a significant degradation pathway for bivalirudin, leading to the formation of impurities. One such impurity is D-Phe¹²-bivalirudin, which results from the isomerization of L-phenylalanine at position 12 to its D-isomer. google.com This impurity can be generated during the synthesis of bivalirudin. google.com Another key isomerization-related process is the deamidation of the asparagine (Asn) residue at position 9. In neutral or alkaline solutions, the Asn residue can be deamidated through a cyclic succinimide (B58015) (cycloimido) intermediate. google.com Hydrolysis of this intermediate can yield peptides containing L-aspartic acid (L-Asp) and L-isoaspartic acid (L-isoAsp). google.com Furthermore, racemization of the L-Asp-cycloimido peptide can lead to the formation of the corresponding D-enantiomer, which upon hydrolysis, can result in peptides containing D-Asp and D-isoAsp. google.com
Influence of Environmental Factors on Degradation (e.g., pH, temperature, moisture)
Environmental factors play a crucial role in the degradation of bivalirudin and the formation of impurities.
pH: The pH of the solution significantly influences the degradation of bivalirudin. google.com Deamidation of the asparagine residue at position 9 is a major degradation pathway, and its rate is pH-dependent. researchgate.netgoogle.com In neutral or alkaline solutions, deamidation proceeds through a cyclic succinimide intermediate. google.com Studies have shown that at a pH of about 4, the formation of Asp⁹-bivalirudin is minimized, although other degradation pathways may still be active. google.com As the pH increases from about 2 to 6, the total amount of impurities tends to increase. google.com
Temperature: Elevated temperatures accelerate the degradation of bivalirudin. researchgate.net Stability studies have shown significant degradation at 25°C and 40°C. researchgate.net For long-term storage, temperatures of -20°C are recommended to maintain the purity and impurity profile of the drug substance. researchgate.net
Moisture: Bivalirudin is hygroscopic, meaning it readily absorbs moisture from the environment. researchgate.net The presence of water can facilitate hydrolytic degradation pathways, including the deamidation of asparagine. researchgate.net The content of the Asp⁹-bivalirudin analog has been observed to increase with higher water content. researchgate.net Therefore, proper packaging is essential to protect the drug substance from moisture. researchgate.net
Impurities from Formulation and Manufacturing Processes
The formulation and manufacturing processes of bivalirudin can introduce various impurities that need to be controlled to ensure the quality and safety of the final drug product. clearsynth.com
Impurities from Formulation and Manufacturing Processes
Impurities Generated During Compounding
The compounding process, which involves dissolving bivalirudin and adjusting the pH to create a formulation, can be a source of impurities. google.com The deamidation of asparagine at position 9 to form Asp⁹-bivalirudin is a known impurity that can be generated during this stage. google.com The process has been optimized to minimize the formation of such impurities, with a focus on factors like the speed of base addition and mixing efficiency. robinskaplan.com Pharmaceutical formulations are typically characterized by a maximum impurity level for Asp⁹-bivalirudin, often not exceeding 0.6%. google.comfinnegan.com
Excipient-Active Pharmaceutical Ingredient Interactions
Excipients are inactive ingredients added to the formulation, and they can potentially interact with the active pharmaceutical ingredient (API), bivalirudin, leading to the formation of impurities. Bivalirudin formulations often contain excipients like mannitol (B672) or polyethylene (B3416737) glycol 400. researchgate.netfda.gov While specific interactions leading to this compound are not detailed, it is a critical consideration in formulation development. For instance, replacing mannitol with polyethylene glycol 400 was noted as a difference in one formulation, which also showed a relatively higher level of degradant impurities at the end of its shelf life. fda.gov The choice of excipients is crucial for the stability of the final product. googleapis.com
Solvent-Related Impurities and Residuals
Solvents are used throughout the synthesis, purification, and formulation of bivalirudin, and residual amounts can remain in the final product. daicelpharmastandards.com The purification process for bivalirudin often involves reversed-phase preparative chromatography using buffer systems that may contain solvents like acetonitrile. researchgate.net The drug substance is tested for residual solvents to ensure they are within acceptable limits. researchgate.net While specific solvent-related impurities directly corresponding to this compound are not explicitly identified, the control of residual solvents is a standard part of the quality control process for bivalirudin. daicelpharmastandards.comresearchgate.net
Data Tables
Table 1: Influence of Environmental Factors on Bivalirudin Degradation
| Factor | Influence on Bivalirudin Degradation | Key Impurity Formed |
| pH | Significant impact on deamidation rate. researchgate.netgoogle.com Total impurities increase with pH from 2 to 6. google.com | Asp⁹-bivalirudin researchgate.netgoogle.com |
| Temperature | Degradation accelerates at elevated temperatures (e.g., 25°C and 40°C). researchgate.net | General degradation products researchgate.net |
| Moisture | Bivalirudin is hygroscopic; water increases hydrolytic degradation. researchgate.net | Asp⁹-bivalirudin researchgate.net |
Table 2: Common Bivalirudin Impurities
| Impurity Name | Formation Pathway |
| Asp⁹-bivalirudin | Deamidation of asparagine at position 9. researchgate.netgoogle.com |
| D-Phe¹²-bivalirudin | Isomerization of L-phenylalanine at position 12. google.com |
| [3-20]-bivalirudin | Cleavage at the D-Phe-Pro bond. google.com |
| [9-10]-cycloimido bivalirudin | Intermediate in the deamidation of Asn⁹. google.com |
| [11-12]-cycloimido bivalirudin | Intermediate in degradation. google.com |
Advanced Analytical Methodologies for Bivalirudin Impurity 1 Profiling and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the separation and isolation of Bivalirudin (B194457) Impurity 1 from the active pharmaceutical ingredient (API) and other related substances. The development of robust separation methods is essential for accurate quantification and characterization.
Preparative Chromatography for Impurity Isolation
Preparative chromatography is essential for isolating a sufficient quantity of an impurity for structural elucidation and characterization. The principles of analytical HPLC are scaled up for preparative purposes, using larger columns and higher flow rates.
A study on a novel Bivalirudin impurity detailed the use of preparative HPLC for its purification. iosrjournals.org After initial enrichment using adsorption column chromatography, a preparative HPLC method with a C18 column (Knauer eurosphere C18, 250 x 32 mm, 10 μ) was employed to achieve a final purity of 97.76%. iosrjournals.org The method utilized a step gradient of acetonitrile in 0.1% aqueous TFA, with the eluent being monitored at 210 nm. iosrjournals.org This process allows for the collection of fractions containing the purified impurity, which can then be used for further analysis. iosrjournals.org
Table 2: Preparative HPLC Method for Bivalirudin Impurity Isolation
| Parameter | Condition |
|---|---|
| Column | Knauer eurosphere C18, 10 μ (250 x 32 mm) iosrjournals.org |
| Mobile Phase | Step gradient of acetonitrile in 0.1% aqueous TFA iosrjournals.org |
| Flow Rate | 40 mL/min iosrjournals.org |
| Detection | UV (210 nm) iosrjournals.org |
| Column Temperature | 45°C iosrjournals.org |
Spectrometric Detection and Characterization
Mass spectrometry (MS) is a powerful analytical technique used for the detection, identification, and structural elucidation of pharmaceutical impurities. When coupled with liquid chromatography (LC-MS), it provides both separation and mass information, making it an indispensable tool for impurity profiling.
For Bivalirudin and its impurities, tandem mass spectrometry (LC-MS/MS) has been employed for sensitive and specific quantification in biological matrices. nih.govnih.gov In these methods, the mass spectrometer is operated in the positive ionization mode using electrospray ionization (ESI). nih.govnih.gov Multiple-reaction monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov For Bivalirudin, a transition of m/z 1091.0→650.4 has been reported. nih.govnih.gov
High-resolution mass spectrometry (HRMS) is crucial for the characterization of unknown impurities. In the study of a novel Bivalirudin impurity, LC-HRMS was used for amino acid sequencing to determine its structure. iosrjournals.org The exact molecular weight of the impurity was determined to be 1683.6884 Da. iosrjournals.org The fragmentation patterns obtained from MS/MS analysis provide information about the amino acid sequence and modifications, enabling the structural elucidation of the impurity. nih.gov A comprehensive study on the degradation products of Liraglutide highlights the use of LC-HRMS and MS/MS to identify and characterize 19 degradation products, establishing their fragmentation pathways and predicting their structures. nih.gov This approach is directly applicable to the characterization of Bivalirudin Impurity 1.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Bivalirudin |
| This compound |
| Acetonitrile |
| Trifluoroacetic Acid |
| Methanol |
| Formic Acid |
Mass Spectrometry (MS) Techniques
Mass spectrometry stands as a cornerstone in the structural elucidation and quantification of peptide impurities due to its high sensitivity and specificity. It provides vital information on molecular weight and structure, which is indispensable for identifying unknown impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of large, thermally labile molecules like peptides and their impurities. In the context of Bivalirudin analysis, ESI is typically operated in the positive ion mode. nih.gov This is because the Bivalirudin molecule, a peptide containing a basic amino acid (Arginine), is readily protonated. core.ac.uk ESI generates multiply charged ions, such as [M+2H]²⁺, [M+3H]³⁺, and [M+5H]⁵⁺, from the parent molecule and its impurities. nih.gov The formation of these multiply charged species brings the mass-to-charge (m/z) ratio of large molecules into the detection range of most mass spectrometers. For Bivalirudin, the full-scan spectrum is often dominated by the doubly charged molecule [M+2H]²⁺ at an m/z of 1091.2. nih.gov The choice of ESI as the ionization source is due to its higher sensitivity for Bivalirudin compared to other techniques like atmospheric pressure chemical ionization (APCI). nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of impurities by providing highly accurate mass measurements. waters.com This accuracy allows for the determination of the elemental composition of an unknown impurity with a high degree of confidence. For peptide impurities that may co-elute with the main drug substance, HRMS offers the necessary resolution to detect and identify these low-abundance species based on their precise mass. lcms.cz In the specific case of a novel impurity isolated from a Bivalirudin formulation, designated here as Impurity 1, LC-HRMS analysis was crucial for its characterization. The technique determined the exact molecular weight of this impurity to be 1683.6884 Da. iosrjournals.org Based on this high-resolution data, the elemental composition was established as C73H103N17O29. iosrjournals.org This level of precision is instrumental in distinguishing the impurity from other potential process-related impurities or degradation products.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Exact Molecular Weight | 1683.6884 Da | iosrjournals.org |
Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed for the structural elucidation of impurities. This technique involves the selection of a specific precursor ion (for instance, the molecular ion of Impurity 1) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are mass-analyzed, providing a fragmentation pattern that serves as a fingerprint for the molecule's structure. nih.gov For peptides, this fragmentation pattern allows for the determination of the amino acid sequence. researchgate.net
In the analysis of Bivalirudin, the transition of the precursor ion at m/z 1091.2 to a product ion at m/z 650.4, corresponding to the y₅⁺ fragment ion, is often selected for quantification due to its high sensitivity. nih.govnih.gov A similar approach was used for the structural confirmation of this compound. After purification, amino acid sequencing using High-Resolution Mass Spectrometry was performed to establish its structure. iosrjournals.org By analyzing the fragmentation of the impurity, researchers identified the sequence of its 16 amino acids as Glycine (B1666218)–Glycine–Glycine–Glycine–Asparagine–Glycine–Aspartic acid–Phenylalanine–Glutamic acid–Glutamic acid–Isoleucine–Proline–Glutamic acid–Glutamic acid–Tyrosine–Leucine. iosrjournals.org This detailed structural information, unattainable by mass measurement alone, is critical for understanding the origin of the impurity and ensuring the quality of the final drug product.
Ultraviolet (UV) Detection
Ultraviolet (UV) detection, typically coupled with High-Performance Liquid Chromatography (HPLC), is a conventional method for the quantification of impurities in pharmaceutical products. lcms.cz For peptide analysis, detection is commonly performed at a low wavelength, such as 210 nm, to monitor the peptide bonds. iosrjournals.org HPLC methods are developed to achieve chromatographic separation of the main component from its related impurities. researchgate.net
While LC-UV is a robust and widely used technique for routine quality control, it has limitations, particularly for low-abundance impurities or those that co-elute with the active pharmaceutical ingredient (API). lcms.cz Optical detection alone may not be sufficient for the identification of unknown peaks, often requiring laborious fraction collection followed by MS analysis. lcms.cz The integration of MS detection with LC-UV workflows provides a more comprehensive analysis, where UV provides quantitative data based on peak area, and MS provides mass information for peak identification.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| ESI-MS | Soft ionization creating multiply charged ions | High sensitivity for peptides, suitable for large molecules | Ion suppression effects, limited structural information alone |
| HRMS | High-resolution mass analysis | Provides exact mass and elemental composition | Higher instrument cost |
| MS/MS | Fragmentation of selected ions | Detailed structural information, amino acid sequencing | Can be complex to interpret, requires pure sample or chromatographic separation |
| UV Detection | Absorbance of UV light | Robust, quantitative, cost-effective | Low sensitivity for some impurities, non-specific, requires chromophore |
Orthogonal Analytical Approaches for Comprehensive Impurity Profiling
To ensure the reliability and accuracy of analytical results, regulatory agencies recommend the use of orthogonal analytical methods. alphalyse.com An orthogonal approach involves using multiple, independent analytical techniques that rely on different physicochemical principles to measure the same attribute. news-medical.netnih.gov This strategy minimizes the risk of overlooking impurities and provides a more complete and trustworthy impurity profile, which is essential for ensuring product quality and safety. alphalyse.com
Integration of LC-MS with Other Techniques
The integration of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques exemplifies a powerful orthogonal approach. alphalyse.com Combining the separation power of LC with the detection capabilities of both UV and MS provides a comprehensive workflow for peptide impurity profiling. lcms.cz In this integrated system, the LC separates the components of the sample. The column effluent then passes through a UV detector for quantification and subsequently into the mass spectrometer for identification and structural confirmation. lcms.cz
This LC-UV-MS approach addresses the limitations of each individual technique. While UV detection is excellent for quantification, MS provides the specificity needed for confident identification of each peak, even for impurities that are not fully resolved chromatographically. lcms.cz This integrated, orthogonal strategy is crucial for the thorough characterization of complex peptide products and their impurities, ensuring that all potential process-related and degradation products are effectively monitored and controlled.
Method Validation Principles for Impurity Quantification
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For the quantification of this compound, this involves a thorough evaluation of specific performance characteristics to ensure the generation of reliable and accurate data. The validation process is performed in accordance with established scientific principles and regulatory guidelines.
Selectivity and specificity are fundamental to an analytical method's validity, ensuring that the signal measured is unequivocally from the analyte of interest, in this case, this compound. The method must be able to discriminate between the impurity, the active pharmaceutical ingredient (Bivalirudin), other related substances (such as process impurities and degradants), and matrix components. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.net Method development focuses on optimizing chromatographic conditions to achieve adequate resolution between all potential components. researchgate.net For instance, specific HPLC methods have been developed to resolve Bivalirudin from impurities like D-Phe-12-bivalirudin and Asp9-bivalirudin. researchgate.netsielc.com A key metric for success is the chromatographic resolution (Rs); a resolution of greater than 2.0 between adjacent peaks is generally considered indicative of a selective method. researchgate.net The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) offers an added layer of specificity, allowing for the separation and quantification of impurities even if they co-elute chromatographically. nih.gov
The sensitivity of an analytical method for impurity quantification is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). wisdomlib.org The LOD is the lowest concentration of an analyte that the method can reliably detect, but not necessarily quantify with acceptable accuracy and precision. wisdomlib.org The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. wisdomlib.orgslideshare.net For impurity analysis, a sensitive method is crucial to control potentially harmful substances at very low levels.
Analytical methods developed for Bivalirudin and its related substances have demonstrated high sensitivity. researchgate.netnih.gov The LOQ is a particularly critical parameter for impurity assays. slideshare.net In one method developed for related impurities of Bivalirudin, a Limit of Quantification of approximately 0.05% relative to the active analyte concentration was achieved. researchgate.net
| Parameter | Reported Value | Analytical Method |
| LOD | 0.3 ng/mL | LC-MS/MS |
| LOQ | 1 ng/mL | LC-MS/MS |
| LOQ | 10 ng/mL | LC-MS/MS |
| LOQ | ~0.05% (relative to analyte) | UHPLC |
This table presents a summary of sensitivity findings for Bivalirudin and its impurities from various validated analytical methods. researchgate.netresearchgate.netnih.gov
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percent recovery or relative error (RE). nih.gov Both are evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst variability). corn12.dk
Validation studies for analytical methods used to quantify Bivalirudin demonstrate high precision and accuracy. nih.govnih.gov For a quantitative impurity test, the method must be shown to be accurate and precise at the limit of quantification and across the specified range.
| Parameter | Level | Reported Value |
| Accuracy (RE) | - | -0.4% to 0.5% |
| Accuracy (RE) | - | 2.7% to 7.8% |
| Precision (RSD) | Intra-day | ≤2.92% |
| Precision (RSD) | Inter-day | ≤3.36% |
| Precision (RSD) | Inter- & Intra-assay | 0.855% to 7.12% |
This table summarizes precision and accuracy data from different validation studies for Bivalirudin analytical methods. researchgate.netresearchgate.netnih.govnih.gov
Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu For an impurity quantification method, the range should typically extend from the LOQ to 120% of the specification limit. europa.eu
The linearity of a method is generally evaluated by linear regression analysis of the calibration curve, with the correlation coefficient (r) or coefficient of determination (r²) being a key indicator of fit. Values close to 1.0 are desirable.
| Linear Range | Correlation Coefficient (r/r²) | Analytical Method |
| 1 - 1000 ng/mL | r > 0.997 | LC-MS/MS |
| 10 - 10000 ng/mL | - | LC-MS/MS |
| 1 µg/mL - 2500 µg/mL | - | UHPLC |
| 3 - 20 µg/mL | - | HPLC |
| 0.1 - 10 µM | r² > 0.993 | LC-HRMS |
This table presents the validated linear ranges for various methods used in the analysis of Bivalirudin and its impurities. nih.govresearchgate.netresearchgate.netnih.govnih.gov
Robustness and ruggedness are measures of a method's reliability during routine use. pharmaguideline.com
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in its own parameters. pharmaguideline.com It is typically evaluated during method development to identify which parameters require strict control. chromatographyonline.comresearchgate.net
Ruggedness is the degree of reproducibility of test results under a variety of external conditions, such as different laboratories, analysts, or instruments. pharmaguideline.comlabmanager.com
An analytical procedure developed for monitoring the related impurities of Bivalirudin has been demonstrated to be both rugged and robust. researchgate.net The evaluation of robustness involves intentionally varying critical parameters of the method and observing the effect on the results. researchgate.net
| Typical Parameters Varied in HPLC Method Robustness Testing |
| pH of the mobile phase |
| Mobile phase composition (e.g., % organic solvent) |
| Different columns (lots/suppliers) |
| Column temperature |
| Mobile phase flow rate |
This table lists common parameters that are intentionally varied to test the robustness of an HPLC method. pharmaguideline.com
The validation of analytical procedures for pharmaceutical quality control, including the quantification of this compound, is governed by the International Council on Harmonisation (ICH) Q2 guidelines. slideshare.neteuropa.eu These guidelines provide a comprehensive framework for conducting validation studies to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu
The validation characteristics mandated by ICH Q2 for a quantitative impurity test include all the principles discussed in the preceding sections:
Specificity: Ensuring the method can differentiate the impurity. europa.eu
Limit of Quantification (LOQ): Establishing the lowest level for reliable measurement. slideshare.net
Accuracy: Confirming the closeness of results to the true value. corn12.dk
Precision: Demonstrating the repeatability and intermediate precision of the method. corn12.dk
Linearity: Proving a proportional response to concentration. europa.eu
Range: Defining the concentration interval over which the method is valid. europa.eu
Robustness: Showing reliability against small changes in method parameters. europa.eu
Analytical methods developed for the quality control of Bivalirudin and its impurities are validated according to these ICH Q2 principles to meet stringent regulatory requirements. nih.gov
Structural Elucidation Strategies for Bivalirudin Impurity 1
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of molecules in solution. conicet.gov.ar It is exceptionally sensitive to the chemical environment of each atom, providing detailed information about connectivity and spatial relationships, which is essential for confirming the complex structures of peptide impurities. conicet.gov.aroxfordglobal.com
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are foundational steps in structural elucidation. emerypharma.com After the primary sequence of Bivalirudin (B194457) Impurity 1 was proposed by mass spectrometry, ¹H and ¹³C NMR data were used for ultimate confirmation. iosrjournals.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For a peptide, characteristic chemical shifts in the ¹H NMR spectrum can help identify the types of amino acid residues present (e.g., aromatic protons of Phenylalanine and Tyrosine, or the distinct upfield signals of Isoleucine and Leucine). usp.org
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. This is crucial for confirming the carbon backbone of the peptide and the specific carbon signatures of the amino acid side chains. daicelpharmastandards.com
The combined data from ¹H and ¹³C NMR experiments on the purified Bivalirudin Impurity 1 were instrumental in verifying the structure that had been established through amino acid sequencing, ensuring the correct assignment of all residues. iosrjournals.orgiosrjournals.org
Table 1: Representative NMR Data for this compound Elucidation This table provides illustrative data based on standard analytical practices for peptide characterization.
| Technique | Information Obtained | Relevance to Impurity 1 Structure |
|---|---|---|
| ¹H NMR | Chemical shifts, integrations, and coupling constants of protons. | Confirms the presence of specific amino acid residues and provides data on their relative quantities. emerypharma.com |
| ¹³C NMR | Chemical shifts of individual carbon atoms. | Verifies the carbon framework of the peptide backbone and side chains, confirming the identity of amino acids. daicelpharmastandards.com |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Aids in assigning specific carbon signals within the complex amino acid residues. conicet.gov.ar |
For complex molecules like peptides, 1D NMR spectra can suffer from significant signal overlap. uzh.ch Two-dimensional (2D) NMR techniques resolve this by spreading the signals across two frequency axes, revealing correlations between nuclei. emerypharma.com Though not explicitly detailed for this specific impurity in the primary source, techniques such as COSY, TOCSY, HSQC, and HMBC are standard and indispensable for the complete structural assignment of novel peptide impurities. emerypharma.comintertek.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together amino acid spin systems. emerypharma.com
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid spin system, which is crucial for identifying the complete set of protons belonging to a specific residue. intertek.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H bond information. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for establishing the peptide sequence by observing correlations between the amide proton of one amino acid and the carbonyl carbon of the preceding residue. conicet.gov.ar
Advanced Mass Spectrometry for Sequence and Structural Information
Mass spectrometry is a cornerstone of peptide analysis, valued for its high sensitivity and ability to provide precise molecular weight and sequence information. oxfordglobal.combiopharmaspec.com
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a key technique for characterizing peptide impurities. nih.govrsc.orgresearchgate.net For this compound, HRMS was used to determine its precise molecular weight and elemental composition. iosrjournals.org
The analysis yielded an exact molecular weight of 1683.6884 Da, which did not match Bivalirudin (2180.29 Da) or any of its known impurities. iosrjournals.orgdaicelpharmastandards.com This data, combined with fragmentation analysis, led to the determination of the amino acid sequence for this novel impurity. iosrjournals.org The benefits of using LC-HRMS include the ability to determine amino acid composition, confirm the peptide sequence, and quantify impurities, sometimes even when they co-elute in a single experiment. nih.govresearchgate.net
Table 2: High-Resolution Mass Spectrometry Findings for this compound
| Parameter | Finding | Significance |
|---|---|---|
| Exact Molecular Weight | 1683.6884 Da iosrjournals.org | Confirmed the substance was not Bivalirudin or a known impurity. |
| Elemental Composition | C₇₃H₁₀₃N₁₇O₂₉ iosrjournals.org | Provided the exact atomic makeup, corroborating the proposed structure. |
| Amino Acid Sequence | Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu iosrjournals.org | Established the primary structure of the novel 16-amino acid peptide impurity. |
De novo sequencing is the process of deriving a peptide's amino acid sequence directly from its tandem mass spectrometry (MS/MS) fragmentation data without relying on a sequence database. acs.org This approach is essential when analyzing novel impurities like this compound, whose sequence is unknown. biopharmaspec.com The method works by identifying amino acids based on the mass differences between adjacent fragment ions (typically b- and y-ions) in the MS/MS spectrum. acs.org
However, this process is not without its difficulties. The quality of the data can be affected by incomplete fragmentation, where not all peptide bonds break, and by noise in the spectrum caused by other impurities, which can lead to incorrect amino acid identification. acs.orgmtoz-biolabs.com Despite these hurdles, de novo sequencing was successfully applied to deduce the 16-amino acid chain of this compound. iosrjournals.org
Challenges in Structural Elucidation of Peptide Impurities
The structural characterization of peptide impurities is an inherently complex task fraught with several analytical challenges.
Structural Complexity and Isomers: Peptides are large, complex molecules. A significant challenge is the presence of isomeric impurities, which have the same mass but different structures (e.g., L- vs. D-amino acids, or Asp vs. iso-Asp). oxfordglobal.combiopharmaspec.com These cannot be distinguished by mass spectrometry alone and often require a combination of advanced separation techniques and NMR spectroscopy for differentiation. oxfordglobal.com
Low Abundance: Impurities are typically present at very low concentrations relative to the main active pharmaceutical ingredient (API). mtoz-biolabs.com This demands highly sensitive analytical methods, such as LC-HRMS, capable of detecting and quantifying substances that may be present at levels below 0.1%. nih.gov
Sample Preparation and Analysis: The physicochemical properties of peptides can create challenges during analysis. For instance, non-specific binding, where peptides adhere to surfaces like vials or chromatography columns, can lead to low analyte recovery and inaccurate quantification. oxfordglobal.com Furthermore, ion suppression effects from complex sample matrices or solvents can interfere with mass spectrometry analysis. oxfordglobal.com
Incomplete Fragmentation/Data Gaps: In de novo sequencing, incomplete fragmentation of the peptide in the mass spectrometer can lead to gaps in the sequence data, making it difficult to assemble the full, correct sequence. mtoz-biolabs.comaacrjournals.org Combining multiple fragmentation techniques can help overcome this by generating a more complete set of fragment ions. mtoz-biolabs.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Bivalirudin |
| This compound |
| Asparagine (Asn) |
| Aspartic acid (Asp) |
| Glutamic acid (Glu) |
| Glycine (B1666218) (Gly) |
| Isoleucine (Ile) |
| Leucine (Leu) |
| Phenylalanine (Phe) |
| Proline (Pro) |
Similarities in Physicochemical Properties
For instance, a common impurity, Asp⁹-bivalirudin, is formed through the deamidation of the asparagine residue at position 9 of the peptide sequence. google.comgoogle.com This reaction converts the amide side chain of asparagine to a carboxylic acid group, forming aspartic acid. The resulting impurity has a molecular formula of C₉₈H₁₃₇N₂₃O₃₄ and a molecular weight of 2181.27 g/mol , a difference of only about 1 Dalton from the parent compound. pharmaffiliates.com This slight change makes it difficult to distinguish from bivalirudin using standard analytical techniques. Both the parent drug and its impurities are typically hygroscopic, white, amorphous powders that are soluble in water. researchgate.netfda.govfda.gov These shared properties necessitate the development of highly specific and high-resolution analytical methods, such as advanced high-performance liquid chromatography (HPLC) techniques, to achieve separation and accurate characterization. researchgate.netresearchgate.net
| Property | Bivalirudin | Asp⁹-Bivalirudin | Reference |
|---|---|---|---|
| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ | C₉₈H₁₃₇N₂₃O₃₄ | daicelpharmastandards.compharmaffiliates.com |
| Molecular Weight (g/mol) | 2180.3 | 2181.27 | daicelpharmastandards.compharmaffiliates.com |
| Nature | Synthetic 20-amino acid peptide | Deamidated form of Bivalirudin | nih.govgoogle.com |
| Appearance | White lyophilized powder/cake | Not specified, assumed similar | fda.gov |
| Solubility | Freely soluble in water | Assumed similar | fda.govfda.gov |
Detection of Low-Level Impurities
Ensuring that impurity levels in the final drug product are below established safety thresholds is a regulatory requirement. For bivalirudin, specific limits are placed on known impurities; for example, the maximum level of Asp⁹-bivalirudin may be capped at approximately 0.6%. google.comgoogle.com Detecting and accurately quantifying impurities at such low concentrations requires highly sensitive and specific analytical methods.
Traditional HPLC methods with UV detection can sometimes lack the necessary specificity and sensitivity to reliably quantify impurities that are present at levels below 0.5% or that co-elute with other substances. researchgate.netrsc.org To overcome these limitations, liquid chromatography–high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful alternative. rsc.org LC-HRMS provides not only quantitative data with high sensitivity and accuracy but also qualitative information that helps in the structural characterization of the impurities. rsc.org The validation of these methods involves establishing key performance characteristics, including the lower limit of quantification (LLOQ). For example, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for bivalirudin in human plasma achieved an LLOQ of 1.0 ng/mL, demonstrating the high sensitivity attainable with mass spectrometry-based detection. nih.gov
| Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| HPLC with UV Detection | Impurity profiling and quantification | Standard method for quality control | researchgate.net |
| LC-HRMS | Characterization and quantification of low-level impurities | High sensitivity, specificity, and provision of structural information | rsc.org |
| LC-MS/MS | Quantification in biological matrices (e.g., plasma) | Very high sensitivity (LLOQ of 1 ng/mL) and selectivity | researchgate.netnih.gov |
Discrimination of Isomers and Diastereomers
Among the most challenging impurities to identify and separate are isomers and diastereomers, which have the same molecular formula and mass as the parent compound. A key impurity of this type in bivalirudin is D-Phe¹²-bivalirudin, which is formed by the isomerization of the L-phenylalanine residue at position 12 to its D-isomer. google.comgoogle.com This change from an L-amino acid to a D-amino acid creates a diastereomer of the bivalirudin peptide.
Diastereomers are stereoisomers that are not mirror images of one another. youtube.comyoutube.com While they share the same mass, their different three-dimensional arrangement of atoms can lead to slight differences in their physicochemical properties. These subtle differences are exploited for their separation. The structural elucidation requires analytical techniques that can distinguish between these stereoisomers. Specialized HPLC methods have been developed specifically for this purpose. For instance, initial neutral gradient HPLC methods detected a combined peak of impurities (referred to as the neutral gradient impurity peak or NGIP), which included D-Phe¹²-bivalirudin. researchgate.netresearchgate.net To accurately quantify this specific diastereomer, a separate acid gradient HPLC assay was developed, which allowed for the successful resolution of D-Phe¹²-bivalirudin from other co-eluting impurities. researchgate.netresearchgate.net The ability to discriminate between such closely related isomers is fundamental to controlling the quality and consistency of bivalirudin batches. google.com
| Impurity Type | Example | Analytical Challenge | Discrimination Strategy | Reference |
|---|---|---|---|---|
| Diastereomer | D-Phe¹²-bivalirudin | Same mass as Bivalirudin; co-elution with other impurities. | Development of specific HPLC methods (e.g., acid gradient assay) to achieve chromatographic separation. | researchgate.netgoogle.comresearchgate.net |
| Structural Isomer | [β-Asp⁹]-Bivalirudin | Near-identical mass and physicochemical properties to the α-aspartyl form. | High-resolution HPLC methods developed to resolve different deamidation products. | clearsynth.comiosrjournals.org |
Control Strategies for Bivalirudin Impurity 1 During Development and Manufacturing
Raw Material Quality Control
The quality of the final bivalirudin (B194457) active pharmaceutical ingredient (API) is fundamentally dependent on the quality of the starting materials. outsourcedpharma.com The synthesis of this 20-amino acid peptide involves a sequence of coupling reactions using protected amino acids and various reagents. geneesmiddeleninformatiebank.nl Therefore, controlling the purity of these raw materials is the first and one of the most critical steps in minimizing the final impurity profile, including the levels of Impurity 1.
Strict purity specifications for all raw materials, particularly the amino acid building blocks, are essential. geneesmiddeleninformatiebank.nl The presence of impurities in the starting Fmoc-amino acids can lead to the formation of related peptide impurities that may be difficult to remove in downstream purification steps. Key considerations include the chemical and optical purity of the amino acids. For instance, the presence of D-isomers of amino acids can lead to the formation of diastereomeric impurities, such as D-Phe¹²-bivalirudin. google.comoutsourcedpharma.com While not Impurity 1, this highlights the need for tight control over the stereochemical purity of all amino acid inputs.
Furthermore, reagents used in the synthesis, such as coupling agents, solvents, and cleavage cocktails, must adhere to predefined quality attributes to prevent side reactions that could generate impurities. outsourcedpharma.com
Table 1: Key Quality Attributes for Bivalirudin Raw Materials
| Raw Material Category | Key Specification Parameter | Rationale for Control |
| Amino Acids (e.g., Fmoc-Asn(Trt)-OH) | High Chemical Purity (e.g., >99.5%) | Minimizes the introduction of structurally related impurities into the peptide chain. |
| Low Enantiomeric Impurity (e.g., <0.1% D-isomer) | Prevents the formation of diastereomeric peptide impurities. outsourcedpharma.com | |
| Coupling Reagents (e.g., HBTU, DIC) | High Purity & Low Moisture Content | Ensures efficient coupling reactions and prevents side-product formation. |
| Solvents (e.g., DMF, DCM) | Low Water Content & Absence of Reactive Impurities (e.g., amines) | Prevents side reactions and degradation of the growing peptide chain. outsourcedpharma.com |
| Resin | Defined Loading Capacity & Purity | Ensures efficient synthesis and minimizes truncated or modified sequences. |
Process Optimization for Impurity Minimization
The manufacturing process for bivalirudin, typically Solid-Phase Peptide Synthesis (SPPS), is a multi-step process where the potential for impurity formation is high. geneesmiddeleninformatiebank.nlwaters.com Optimization of this process is crucial for minimizing the formation of Asp⁹-bivalirudin and other related substances.
Each step in the SPPS cycle—deprotection, activation, coupling, and washing—must be carefully optimized and controlled. outsourcedpharma.com The formation of Asp⁹-bivalirudin is often linked to the conditions used during synthesis and subsequent handling.
Stoichiometric Controls : The molar ratios of amino acids, coupling reagents, and activators must be precisely controlled to drive the coupling reactions to completion, thereby minimizing deletion sequences which are a class of impurities. outsourcedpharma.com
Temperature : Elevated temperatures can increase the rate of side reactions, including the deamidation of asparagine to form the succinimide (B58015) intermediate that leads to Asp⁹-bivalirudin. outsourcedpharma.com Controlling the temperature during synthesis and cleavage is therefore critical.
Time : Prolonged exposure to acidic or basic conditions during deprotection and cleavage steps can promote impurity formation. Reaction times must be optimized to ensure reaction completion while minimizing degradation. outsourcedpharma.com
Solvent Volumes : Adequate solvent volumes are necessary for effective washing of the peptide-resin to remove excess reagents and by-products, preventing their participation in subsequent reaction steps. outsourcedpharma.com
Implementing in-process controls (IPCs) at critical stages of the manufacturing process is a key strategy for impurity control. synthinkchemicals.com IPCs can monitor the completion of coupling and deprotection reactions. For example, a Kaiser test can be performed on the peptide-resin to ensure that the coupling reaction has gone to completion before the next amino acid is added. This prevents the formation of deletion-sequence impurities. outsourcedpharma.com Following the synthesis, effective purification processes, such as multi-step preparative High-Performance Liquid Chromatography (HPLC), are employed to remove impurities, with specific gradients designed to resolve Asp⁹-bivalirudin from the main bivalirudin peak. patsnap.comgoogle.com
Table 2: In-Process Controls for Bivalirudin Synthesis
| Process Step | In-Process Control (IPC) | Purpose |
| Amino Acid Coupling | Qualitative test (e.g., Kaiser Test) | Confirms completion of the coupling reaction to minimize deletion impurities. |
| Fmoc-Deprotection | UV-Vis monitoring of piperidine-dibenzofulvene adduct | Monitors the completion of the Fmoc removal step. |
| Peptide Cleavage | HPLC analysis of crude peptide | Assesses the initial purity profile and identifies major impurities prior to purification. |
| Purification | Preparative HPLC with fraction analysis | Isolates the main product from impurities like Asp⁹-bivalirudin. patsnap.com |
Formulation Development for Enhanced Stability
The control of Asp⁹-bivalirudin does not end with the synthesis of the API. This impurity can also form during the compounding of the final drug product and upon storage, primarily through the deamidation of asparagine, a reaction sensitive to pH and temperature. google.comgoogle.com
Formulation development plays a critical role in ensuring the stability of bivalirudin and minimizing the level of Asp⁹-bivalirudin in the final product. google.com It has been demonstrated that the process of compounding bivalirudin, particularly the pH adjustment step, can significantly impact the level of this impurity. google.com High pH "hot spots" in the compounding solution, even if transient, can accelerate the deamidation of the Asn⁹ residue. google.com
Strategies to mitigate this include:
Efficient Mixing : Utilizing high shear mixing during the addition of a pH-adjusting solution to the dissolved bivalirudin ensures a homogeneous pH and avoids localized areas of high pH that promote degradation. google.com
Controlled pH : The compounding process should be designed to maintain the pH of the solution within a stable range, generally avoiding pH levels above 7 or 8. google.com
Lyophilization and Excipients : Bivalirudin is often supplied as a lyophilized (freeze-dried) powder for reconstitution. geneesmiddeleninformatiebank.nl This process, along with the inclusion of stabilizing excipients like mannitol (B672), helps to improve the long-term stability of the drug substance in its solid state. google.comresearchgate.net The choice of excipients is crucial as they must be compatible with the API and not accelerate degradation. researchgate.net
Novel Formulations : Research into alternative formulations, such as micellar nanocarriers, has shown potential for enhancing the in-vitro and in-vivo stability of bivalirudin. nih.govacs.org
By carefully controlling the formulation process, particularly pH and mixing efficiency, manufacturers can produce a final bivalirudin product with minimal levels of Asp⁹-bivalirudin, ensuring product quality and stability throughout its shelf-life. google.comgoogle.com
Role of Stabilizing Agents (e.g., buffering agents, polymers, antioxidants)
Stabilizing agents are crucial in minimizing the degradation of bivalirudin and the formation of Impurity 1. google.com These agents can include buffering agents, polymers, and antioxidants. google.com
Buffering Agents: Buffering agents with a pKa between 2.5 and 6.5, such as acetate, are used to maintain the pH of the formulation within a stable range. google.com The pH of a solution is a significant factor in the degradation of peptides, with many degradation pathways being pH-dependent. nih.gov By controlling the pH, the rate of deamidation that leads to the formation of Asp⁹-bivalirudin can be reduced.
Polymers: Polymers like polyethylene (B3416737) glycol (PEG) can be included in formulations to enhance stability. googleapis.com For instance, some formulations may contain about 10% PEG 400 by weight. googleapis.com
Antioxidants: Antioxidants such as histidine and methionine can be added to protect bivalirudin from oxidative degradation, which is another potential degradation pathway for peptides. google.com
Other Stabilizers: Sugars or polyols, like mannitol, can also act as stabilizing agents. google.compfizer.com Mannitol is often used as a bulking agent in lyophilized (freeze-dried) formulations of bivalirudin. pfizer.comfda.gov
The selection and concentration of these stabilizing agents are carefully determined during formulation development to ensure the final product remains stable throughout its shelf life. google.comresearchgate.net
Table 1: Examples of Stabilizing Agents in Bivalirudin Formulations
| Stabilizer Type | Example | Function |
|---|---|---|
| Buffering Agent | Acetate | pH control |
| Polymer | Polyethylene Glycol (PEG) 400 | Stabilization |
| Antioxidant | Histidine, Methionine | Prevent oxidation |
| Sugar/Polyol | Mannitol | Bulking agent, stabilizer |
pH Control in Formulations to Mitigate Degradation
Controlling the pH of bivalirudin formulations is a primary strategy to mitigate the formation of Bivalirudin Impurity 1. google.com The deamidation of asparagine to form Asp⁹-bivalirudin is highly dependent on pH, with increased degradation observed in alkaline conditions. researchgate.net
Formulations are often developed to have a pH where bivalirudin is most stable. Studies have shown that aqueous solutions of bivalirudin are most stable between a pH of 3 and 4. researchgate.net Ready-to-use liquid formulations have been developed with pH ranges of about 3.0 to less than 4.0, and alternatively from 5.0 to about 5.7, to ensure stability for at least 12 months under refrigerated conditions. google.com Lyophilized bivalirudin products, when reconstituted, typically yield a solution with a pH between 5 and 6. accordhealthcare.usnih.govrxlist.com
The manufacturing process itself requires strict pH control. During the compounding process, where the active ingredient is mixed with other components, inefficient mixing of a pH-adjusting solution can lead to localized pH excursions and an increase in the formation of Asp⁹-bivalirudin. google.com Therefore, controlled and efficient mixing is essential to keep the level of this impurity to a minimum, ideally below 0.6%. google.com
Quality Control and Release Testing for Impurity Monitoring
Robust quality control and release testing procedures are essential for monitoring and controlling the levels of this compound and other related substances in the final drug product.
Setting Acceptance Criteria for Impurity Levels
Regulatory agencies like the FDA provide guidance on setting acceptance criteria for impurities in peptide drug products. fda.gov While peptide drugs are excluded from the ICH Q3A/Q3B guidelines for impurity qualification, specific thresholds are defined in pharmacopeias and by regulatory bodies. dlrcgroup.comfda.gov
For generic synthetic peptides, the FDA generally recommends that any new peptide-related impurity should not exceed 0.5% of the drug substance. fda.gov Any impurity levels should be justified by those observed in the reference listed drug (RLD). regulations.gov The goal is to ensure that the generic product does not have higher levels of impurities than the RLD and poses no greater safety risk. fda.gov Specifications for the drug product at release and throughout its shelf-life will include limits for specified identified impurities, specified unidentified impurities, and total impurities. dlrcgroup.comfda.gov For example, a pharmaceutical formulation of bivalirudin might have a maximum impurity level for Asp⁹-bivalirudin set at no more than 0.6%. google.com
Table 2: General Impurity Thresholds for Peptides
| Impurity Type | General Threshold (FDA Guidance) |
|---|---|
| New Peptide-Related Impurity | ≤ 0.5% of drug substance |
| Identified Peptide-Related Impurity | Levels should be justified against Reference Listed Drug (RLD) |
Application of Reference Standards (e.g., USP Analytical Reference Materials)
Analytical reference standards are critical for the accurate identification and quantification of impurities during quality control testing. usp.org The United States Pharmacopeia (USP) provides well-characterized reference standards for bivalirudin and its related impurities, including Asp⁹-Bivalirudin. usp.orgsigmaaldrich.com
These reference standards are used in analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to:
Identify impurities: By comparing the retention time of a peak in the sample chromatogram to that of the reference standard.
Quantify impurities: By comparing the peak area of the impurity in the sample to the peak area of a known concentration of the reference standard.
The use of official reference standards ensures the reliability and consistency of the analytical results, which is essential for demonstrating that the drug product meets its quality specifications and is safe for patient use. usp.orgsigmaaldrich.com The USP provides reference standards for bivalirudin itself, as well as for process-related and degradant impurities like Asp⁹-Bivalirudin, [des-Glu13]-Bivalirudin, [12-20]-Bivalirudin, and [1-11]-Bivalirudin. usp.orgusp.org
Regulatory and Quality Assurance Perspectives on Bivalirudin Impurity 1 Control
Impurity Profiling as a Regulatory Requirement
Impurity profiling, the identification and quantification of all impurities present in a drug substance, is a mandatory requirement set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). sb-peptide.com Guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q3A(R2) for new drug substances and ICH Q6B for biotechnological/biological products, provide the framework for impurity management. europa.eueuropa.eugmp-compliance.orgtga.gov.au
For peptide drugs like bivalirudin (B194457), which are synthesized chemically, the principles of both chemical and biological product guidelines are often applied. europa.eugmp-compliance.org The primary goal of impurity profiling is to ensure that the levels of any given impurity are consistently below a threshold that has been demonstrated to be safe. ich.orgfda.gov This involves a thorough scientific assessment of the manufacturing process, from starting materials to the final API, to identify potential and actual impurities. ich.org Regulatory agencies require a comprehensive discussion of the impurity profile, including those that might be expected from the chemical reactions and storage conditions. ich.org
The quality of a peptide drug is intrinsically linked to its impurity profile, as impurities can alter efficacy or introduce toxicity. hilarispublisher.com Therefore, regulatory authorities have established specification limits to ensure the consistent purity of these drugs. hilarispublisher.com While ICH Q3A/Q3B guidelines are not formally applied to peptide drugs regarding impurity qualification levels, their principles are often used as a benchmark. fda.govresearchgate.net For generic synthetic peptides, the FDA requires that the level of any peptide-related impurity should not exceed the level found in the Reference Listed Drug (RLD). daicelpharmastandards.com
Table 1: Key Regulatory Guidelines for Peptide Impurity Control
| Guideline | Title | Relevance to Bivalirudin Impurity 1 |
|---|---|---|
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides a framework for classifying, identifying, reporting, and qualifying impurities in chemically synthesized APIs. europa.eugmp-compliance.orgslideshare.net Establishes thresholds for reporting and identification. ich.org |
| ICH Q6B | Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products | Applies to proteins and polypeptides, outlining the need for thorough characterization, including heterogeneity and impurity profiles, to ensure lot-to-lot consistency. europa.euich.orgcovalx.com |
| ICH M7(R1) | Assessment and Control of DNA Reactive (Mutagenic) Impurities | Provides a framework for identifying, categorizing, qualifying, and controlling impurities that may pose a carcinogenic risk. premier-research.com |
| FDA Guidance for Industry | ANDAs for Certain Highly Purified Synthetic Peptide Drug Products | Specifies that for generic peptides, the impurity profile must be comparatively characterized against the reference drug, and new impurities may require additional justification. fda.gov |
Data Requirements for Impurity Characterization in Regulatory Submissions
When submitting a drug for regulatory approval, a comprehensive data package for each identified impurity, including this compound, is required. This data serves to establish the impurity's identity, origin, and potential impact. fda.gov
The fundamental data requirements include:
Structural Elucidation: The chemical structure of the impurity must be determined. This is typically achieved using a combination of advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides accurate mass data, while tandem MS (MS/MS) is used for amino acid sequencing. waters.comiosrjournals.org Nuclear Magnetic Resonance (NMR) spectroscopy can further confirm the structure. iosrjournals.org
Method of Formation: A scientific discussion on how the impurity is formed is necessary. This could be as a by-product of the synthesis process, a degradation product, or from the starting materials. ich.orgjpionline.org For example, impurities in peptides can arise from incomplete deprotection, amino acid racemization, deamidation, or oxidation. sb-peptide.com
Analytical Data: The analytical procedures used to detect and quantify the impurity must be described in detail. fda.gov This includes providing chromatograms and validation data for the methods used. For peptides, orthogonal chromatographic methods (e.g., using different separation principles) are often required to ensure a complete impurity profile. fda.gov
Batch Analysis Data: Regulatory submissions must include analytical results for all batches used in clinical, safety, and stability testing, as well as for batches representative of the proposed commercial process. fda.gov This demonstrates process consistency and control over the impurity.
Qualification Data: Qualification is the process of gathering data to establish the biological safety of an impurity at a specified level. ich.org If an impurity's level exceeds the qualification threshold, a safety assessment is required. ich.org
Table 2: Data Requirements for this compound in a Regulatory Submission
| Data Category | Specific Information Required | Analytical Techniques |
|---|---|---|
| Identity | Chemical Name, CAS Number (if available), Molecular Formula, Molecular Weight. clearsynth.com | N/A |
| Structure | Complete amino acid sequence, identification of any modifications compared to bivalirudin. | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy. iosrjournals.orgresolvemass.ca |
| Origin | Potential source (e.g., synthesis by-product, degradation). | Process chemistry knowledge, forced degradation studies. |
| Quantification | Level of impurity in representative batches. | Validated HPLC or UHPLC methods. google.com |
| Justification of Specification | Rationale for the proposed acceptance criteria in the drug substance specification. | Comparison to levels in clinical/safety batches, toxicological data if necessary. ich.org |
Importance of Robust Analytical Methods for Regulatory Compliance
Robust analytical methods are the cornerstone of regulatory compliance for impurity control. labmanager.com A method is considered robust if it remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. complianceonline.com For this compound, the analytical method must be able to accurately and consistently detect and quantify it at or below the established specification limit.
The validation of analytical methods is a regulatory requirement and must be performed according to ICH Q2(R2) guidelines. particle.dkvalicare.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main drug substance and other impurities. labmanager.com For impurity testing, this means the method must be able to separate Impurity 1 from bivalirudin and other related substances.
Accuracy: The closeness of the test results to the true value. labmanager.comchromatographyonline.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.comchromatographyonline.com This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The analytical method must have an LOQ that is below the reporting threshold for the impurity. complianceonline.com
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. complianceonline.com
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing peptide impurities. daicelpharmastandards.comgoogle.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS offers enhanced resolution and sensitivity, which is crucial for detecting and characterizing low-level impurities in complex peptide mixtures. fda.govwaters.com
Table 3: Key Validation Parameters for a Robust Impurity Detection Method
| Validation Parameter | Purpose | Acceptance Criteria Example |
|---|---|---|
| Specificity | Ensure the method can distinguish the impurity from other compounds. | Peak purity analysis, no interference at the retention time of the impurity. |
| Accuracy | Demonstrate the method provides results close to the true value. | Recovery of 90-110% for spiked samples. |
| Precision | Show the method is repeatable. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Linearity | Confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Define the concentration interval where the method is accurate and precise. | From LOQ to 120% of the specification limit. |
| LOQ | Determine the lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10. Must be below the reporting threshold. |
| Robustness | Verify the method's reliability under varied conditions (e.g., pH, temperature). | RSD of results should remain within acceptable limits after minor changes. |
Risk Assessment Methodologies for Impurity Control (e.g., FMEA from a chemical manufacturing perspective)
Proactive risk management is essential for controlling impurities in pharmaceutical manufacturing. pharmaconnections.in Methodologies like Failure Mode and Effects Analysis (FMEA) are systematically used to identify, evaluate, and mitigate potential risks in the manufacturing process that could lead to the formation of impurities like this compound. bachem.compharmaconnections.in FMEA is a structured approach that helps to anticipate failures and implement preventive actions, which is a core principle of ICH Q9 (Quality Risk Management). pharmaconnections.inqualistery.com
From a chemical manufacturing perspective, an FMEA for bivalirudin synthesis would involve:
Identifying Potential Failure Modes: This involves brainstorming all possible ways the synthesis process could deviate. Examples include incorrect stoichiometry of reagents, temperature fluctuations, incomplete reactions, or issues with raw material quality. bachem.com
Determining the Effects of Failure: Each failure mode is analyzed for its potential impact on the final product, specifically its effect on the impurity profile. For instance, a temperature deviation could lead to an increased level of a specific side-product, such as Impurity 1.
Assessing Risk: Each failure mode is scored on its Severity (S), Probability of Occurrence (O), and Detectability (D). The scores are multiplied to obtain a Risk Priority Number (RPN = S x O x D). qualistery.com
Implementing Controls: For failure modes with high RPNs, control strategies are developed and implemented. These could include tighter in-process controls, additional purification steps, or more stringent specifications for raw materials. The goal is to reduce the risk to an acceptable level. outsourcedpharma.comispe.org
By applying FMEA, manufacturers can build quality into the process (Quality by Design, QbD), ensuring that this compound is consistently controlled within its specification limits, thereby ensuring product quality and regulatory compliance. acs.org
Table 4: Simplified FMEA for Control of this compound in Manufacturing
| Process Step | Potential Failure Mode | Potential Effect of Failure | Severity (S) | Occurrence (O) | Detectability (D) | RPN | Recommended Actions |
|---|---|---|---|---|---|---|---|
| Amino Acid Coupling | Incorrect temperature during coupling | Increased formation of by-products, including Impurity 1. | 8 | 4 | 3 | 96 | Implement stricter temperature monitoring and automated controls. |
| Deprotection Step | Incomplete removal of a protecting group | Formation of a related impurity that may be difficult to separate from Impurity 1. | 7 | 3 | 4 | 84 | Optimize deprotection time and reagent concentration; add in-process check. |
| Purification (HPLC) | Poor column resolution | Co-elution of Impurity 1 with bivalirudin, leading to inaccurate quantification. | 9 | 2 | 2 | 36 | Develop a more robust HPLC method with higher resolving power; qualify column performance. |
| Lyophilization | Degradation due to excessive heat | Increased levels of degradant impurities, potentially including Impurity 1. | 6 | 3 | 5 | 90 | Optimize lyophilization cycle parameters; conduct stability studies on lyophilized product. |
Note: S, O, and D are scored on a 1-10 scale, where higher numbers indicate higher severity, higher probability of occurrence, and lower detectability.
Compound List
Challenges and Future Research Directions in Bivalirudin Impurity Studies
Development of Universal Analytical Platforms for Peptide Impurities
A significant hurdle in the analysis of peptide impurities is the development of analytical methods that can universally detect and quantify a wide range of potential impurities, from small molecules like Bivalirudin (B194457) Impurity 1 to closely related peptide sequences.
Current Landscape and Challenges:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling in pharmaceuticals. google.comevitachem.com However, a single HPLC method is often insufficient to resolve all potential impurities in a complex peptide mixture. bldpharm.com The challenge is amplified when dealing with impurities with vastly different physicochemical properties, such as the highly polar, small molecule Bivalirudin Impurity 1 and the large, complex Bivalirudin peptide. This often necessitates the development of multiple, dedicated analytical methods, which can be time-consuming and resource-intensive. medchemexpress.com
Future Directions and Research Findings:
The future lies in the development of more integrated and universal analytical platforms. Two-dimensional liquid chromatography (2D-LC) is emerging as a powerful tool to enhance peak capacity and resolve co-eluting impurities that may be missed in conventional 1D-LC. google.com By employing orthogonal separation mechanisms in the two dimensions, a more comprehensive impurity profile can be obtained in a single analysis. google.com
Furthermore, the integration of mass spectrometry (MS) with liquid chromatography (LC-MS) provides an additional layer of specificity and sensitivity, allowing for the confident identification and quantification of trace-level impurities. cpcscientific.comeuropa.eu The development of unified multiplex platforms, which can automate various chromatographic techniques like size exclusion, reversed-phase, and hydrophilic interaction liquid chromatography, represents a significant step forward in expediting method development and enabling routine, comprehensive characterization of peptide therapeutics and their impurities. google.com
| Analytical Technique | Advantages for Impurity Profiling | Challenges for this compound |
| 1D-HPLC | Well-established, robust, and widely available. evitachem.com | Potential for co-elution with other impurities or the main API. |
| 2D-LC | Increased peak capacity and resolution for complex samples. google.com | Method development can be complex; requires specialized instrumentation. |
| LC-MS | High sensitivity and specificity for identification and quantification. cpcscientific.comeuropa.eu | Ionization efficiency can vary significantly between the peptide API and small molecule impurities. |
| Universal Platforms | Automation and integration of multiple techniques for comprehensive analysis. google.com | Initial setup and validation can be demanding. |
In Silico Prediction of Impurity Formation Pathways
Predicting the formation of impurities through computational modeling can significantly accelerate process development and the implementation of effective control strategies.
Current Landscape and Challenges:
For peptide-related impurities, in silico tools can predict potential side reactions such as deamidation, oxidation, and aggregation. fishersci.canih.gov However, predicting the formation of non-peptidic, process-related impurities like this compound is more complex. Its formation is likely tied to the specific reagents, solvents, and conditions used during the synthesis and purification of Bivalirudin, or through specific degradation pathways of the API or intermediates.
Future Directions and Research Findings:
The development of sophisticated in silico tools that can model the reaction kinetics and degradation pathways of not just the peptide itself, but also the various reagents and intermediates involved in the manufacturing process, is a key area of future research. By creating a comprehensive database of potential reactions and their likelihood under different conditions, these predictive models can help chemists to proactively design synthetic routes that minimize the formation of known and potential impurities. This "Right First Time" approach can save considerable time and resources in process optimization. Furthermore, in silico tools are being developed to predict the potential immunogenicity of peptide impurities, which is a critical consideration for safety assessment. fishersci.canih.gov
Green Chemistry Approaches for Impurity Reduction in Peptide Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce waste, improve efficiency, and enhance safety.
Current Landscape and Challenges:
Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), often involves the use of large excesses of reagents and hazardous solvents, which can contribute to the formation of impurities and have a significant environmental impact. cymitquimica.com The use of harsh cleavage conditions can also lead to the degradation of the peptide and the formation of by-products.
Future Directions and Research Findings:
Research into greener alternatives for peptide synthesis is a vibrant field. This includes the use of more environmentally benign solvents, such as propylene (B89431) carbonate, as replacements for traditional solvents like dichloromethane (B109758) and DMF. The development of more efficient coupling reagents and the use of enzyme-based synthesis (chemoenzymatic peptide synthesis - CEPS) can also reduce the number of side reactions and improve the purity of the final product. cymitquimica.com Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS that can reduce reagent excess and allow for intermediate purification, leading to lower impurity levels in the crude product. cymitquimica.com For this compound, green chemistry approaches would focus on identifying and eliminating the root cause of its formation, whether it be a specific reagent, solvent, or reaction condition.
| Green Chemistry Approach | Impact on Impurity Reduction |
| Alternative Solvents | Reduces the formation of solvent-related adducts and by-products. |
| Enzymatic Synthesis (CEPS) | High selectivity can prevent the formation of many common peptide impurities. cymitquimica.com |
| Liquid-Phase Synthesis (LPPS) | Allows for intermediate purification, reducing the accumulation of impurities. cymitquimica.com |
| Optimized Coupling Reagents | Increases reaction efficiency and reduces the formation of truncated or modified peptides. |
Advanced Data Analysis and Chemometrics for Impurity Profiling Data
The vast amount of data generated by modern analytical techniques requires advanced data analysis tools to extract meaningful information and build comprehensive impurity profiles.
Current Landscape and Challenges:
Impurity profiling generates large and complex datasets, especially with techniques like 2D-LC and LC-MS. Manually interpreting this data can be a bottleneck in the analytical workflow.
Future Directions and Research Findings:
Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for analyzing impurity profiling data. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to identify patterns and correlations in the data, helping to pinpoint the source of impurities and monitor process consistency. veeprho.com These methods can be particularly useful for comparing impurity profiles between different batches or manufacturing processes. tlcstandards.com The application of chemometrics can transform raw data into actionable knowledge, leading to a more robust and controlled manufacturing process. google.com
Collaborative Approaches for Reference Standard Development and Characterization
The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities.
Current Landscape and Challenges:
Obtaining pure reference standards for all potential impurities can be a significant challenge, especially for novel or unexpected impurities. The synthesis and purification of these standards can be a complex and costly process.
Future Directions and Research Findings:
Collaborative efforts between pharmaceutical companies, regulatory agencies, and organizations like the United States Pharmacopeia (USP) are crucial for the development and validation of reference standards. These collaborations can help to establish a consensus on the identity and purity of reference materials, ensuring consistency across the industry. The development of Analytical Reference Materials (ARMs) by organizations like the USP provides a valuable resource for method development and validation. sincopharmachem.com An international, collaborative approach to the characterization and establishment of biological reference standards ensures their suitability and promotes harmonization of analytical results worldwide. For this compound, a commercially available reference standard is essential for its routine monitoring and control in the final drug product.
Q & A
What analytical techniques are recommended for identifying and quantifying Bivalirudin Impurity 1 in drug formulations?
Basic
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting and quantifying this compound. This method combines chromatographic separation with accurate mass measurement, enabling differentiation between co-eluting impurities. Total ion chromatogram (TIC) normalization is suitable for baseline-separated peaks, while extracted ion chromatogram (EIC) is preferred for unresolved impurities (e.g., Asp⁹-bivalirudin) to isolate specific mass-to-charge ratios . Method validation should include linearity (R² > 0.99), sensitivity (limit of detection <0.1% of API concentration), and precision (%RSD <10%) to comply with regulatory standards .
How can researchers address co-elution challenges when quantifying this compound?
Basic
When impurities co-elute with the active pharmaceutical ingredient (API), employ EIC-based LC-HRMS to selectively monitor unique fragment ions or isotopic patterns. For example, Asp⁹-bivalirudin can be distinguished using HRMS-derived exact mass data (e.g., 1 ppm mass accuracy). Cross-validate results with orthogonal methods like tandem mass spectrometry (MS/MS) to confirm structural identity and quantify impurity levels .
What synthesis-related factors contribute to the formation of this compound, and how can they be controlled?
Advanced
Impurity formation is influenced by pH adjustment during compounding, mixing efficiency, and solvent removal. For instance, inefficient mixing during pH adjustment (step ii in patent US343) can lead to localized alkaline conditions, promoting aspartimide formation (Asp⁹-bivalirudin). Optimizing turbulent flow during mixing and maintaining pH 5–6 reduces impurity levels to <0.6% . Real-time process analytical technology (PAT) can monitor reaction kinetics and impurity formation during synthesis .
How do variations in this compound levels impact pharmacodynamic activity?
Advanced
Functional assays, such as the Chromozym TH thrombin inhibition assay, are critical for assessing impurity activity. Incubate thrombin with bivalirudin and its impurities (e.g., 12 nM thrombin + 0.1–10 μM impurities) and measure residual thrombin activity via absorbance at 405 nm. A 0.6% Asp⁹-bivalirudin impurity reduces thrombin inhibition by <5%, but higher levels (>2%) may compromise efficacy. Tight-binding inhibition models (KI calculations) quantify impurity potency relative to the API .
What statistical approaches resolve contradictions in clinical data linked to impurity profiles?
Advanced
Use meta-analytical frameworks (e.g., PRISMA guidelines) with fixed/random-effects models to reconcile heterogeneity. For example, in studies comparing bivalirudin (with variable impurity levels) to heparin, adjust for glycoprotein IIb/IIIa inhibitor use and access site (radial vs. femoral). Sensitivity analyses exclude trials with non-protocol anticoagulation pre-randomization. Subgroup analyses (e.g., STEMI vs. NSTEMI) clarify context-dependent bleeding/stent thrombosis outcomes .
What regulatory criteria govern impurity thresholds for this compound in preclinical studies?
Basic
Follow ICH Q3B(R2) guidelines, which stipulate reporting thresholds (0.1%), identification thresholds (0.2%), and qualification thresholds (0.5%) for impurities. Method validation must demonstrate specificity (no interference from matrix components), accuracy (85–115% recovery), and robustness (pH/temperature variations). For genotoxic impurities, screen using LC-MS/MS with a limit of detection ≤30% of the permitted daily exposure .
How should stability studies be designed to assess degradation pathways of this compound?
Advanced
Conduct forced degradation under acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation kinetics using LC-HRMS to identify pathways (e.g., deamidation, oxidation). Accelerated stability studies (25°C/60% RH) over 6 months predict shelf-life. Use Arrhenius modeling to extrapolate degradation rates and establish storage conditions .
What challenges arise when correlating in vitro impurity activity with clinical outcomes?
Advanced
In vitro assays may underestimate in vivo effects due to protein binding, metabolism, or compensatory mechanisms. For example, Asp⁹-bivalirudin’s reduced thrombin affinity in vitro may not fully explain increased stent thrombosis in clinical trials. Combine pharmacokinetic/pharmacodynamic (PK/PD) modeling with population pharmacokinetics to account for interpatient variability in clearance and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
